molecular formula C12H23NO4S B12786098 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane CAS No. 138474-85-8

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane

Cat. No.: B12786098
CAS No.: 138474-85-8
M. Wt: 277.38 g/mol
InChI Key: ONIUDIODTAKSCS-UHFFFAOYSA-N
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Description

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is an organic compound with a complex structure It is characterized by the presence of a dioxolane ring, a carbamoyloxymethylene group, and a propylthioethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.

    Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-methanol
  • 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-carboxylic acid

Uniqueness

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is unique due to the presence of the carbamoyloxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

138474-85-8

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

IUPAC Name

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate

InChI

InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14)

InChI Key

ONIUDIODTAKSCS-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C)C1(OCC(O1)COC(=O)N)C

Origin of Product

United States

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